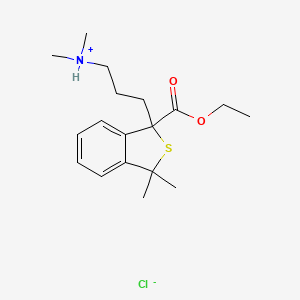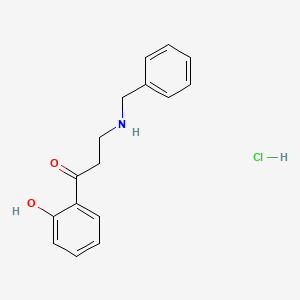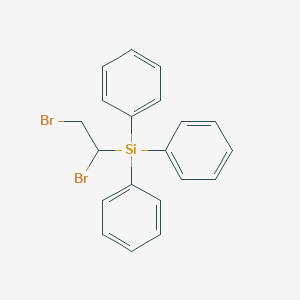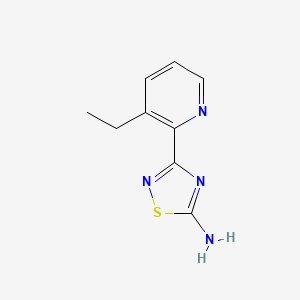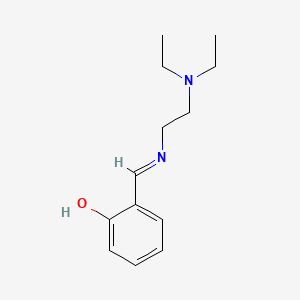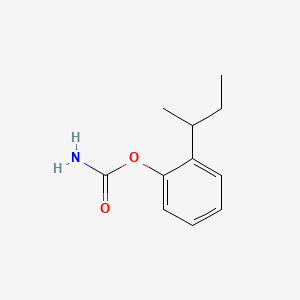![molecular formula C6H4N2O3 B13751519 2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
2,4-Dihydroxyfuro[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxyfuro[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines. This compound has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a furan ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyfuro[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dihydroxy-5-nitropyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.
化学反応の分析
Types of Reactions: 2,4-Dihydroxyfuro[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,4-Dihydroxyfuro[3,4-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of specific enzymes and receptors, contributing to its therapeutic potential.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
作用機序
2,4-Dihydroxyfuro[3,4-d]pyrimidine can be compared with other fused pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities. Unlike other fused pyrimidines, it has a furan ring that enhances its reactivity and potential for functionalization.
類似化合物との比較
- Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory activities.
- Pyrido[2,3-d]pyrimidine: Exhibits significant antiviral and antibacterial properties.
- Quinazoline: Widely studied for its role as a kinase inhibitor in cancer therapy.
- Furo[2,3-d]pyrimidine: Similar to 2,4-Dihydroxyfuro[3,4-d]pyrimidine but with different substitution patterns affecting its biological activity.
特性
分子式 |
C6H4N2O3 |
|---|---|
分子量 |
152.11 g/mol |
IUPAC名 |
1H-furo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |
InChIキー |
IMQRGBGATIWEIP-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CO1)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)

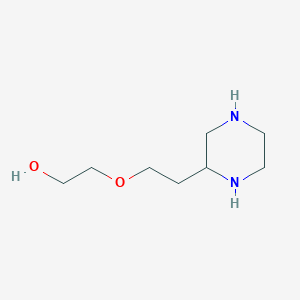
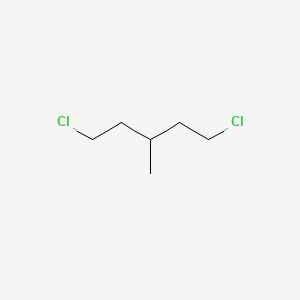
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)

![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
